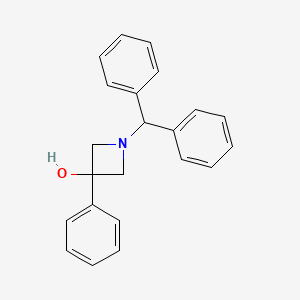

1-(二苯甲基)-3-苯基-3-氮杂环丁醇

描述

1-(Diphenylmethyl)-3-phenyl-3-azetidinol, commonly known as 3-azetidinol, is a synthetic molecule with a wide range of applications in the scientific and medical fields. It is a chiral molecule that has been studied extensively due to its unique properties and potential for use in various research areas. 3-azetidinol has been used in the synthesis of a variety of compounds, such as peptides and amino acids, and has been studied for its potential use in drug delivery and as a drug target.

科学研究应用

催化不对称加成

1-(二苯甲基)-3-苯基-3-氮杂环丁醇及其衍生物已被探索用于催化应用,特别是在不对称加成反应中。例如,对映纯的氮杂环丁-2-基(二苯基)甲醇衍生物在不对称催化加成到醛中表现出很高的对映选择性。该过程实现了高达 98.4% 的对映选择性,展示了该化合物作为醛的乙基化、甲基化、芳基化和炔基化的不对称催化剂的潜力。该研究强调了基于四元杂环的骨架作为催化不对称诱导的有希望的对映体单元,强调了大体积基团对对映选择性的影响 (Mincan Wang et al., 2008).

抗肿瘤活性

氮杂环丁醇衍生物的另一个重要应用在于它们的抗肿瘤特性。对 3-苯氧基-1,4-二芳基氮杂环丁-2-酮的研究揭示了对乳腺癌细胞和其他肿瘤细胞系有效的抗增殖作用。这些化合物通过破坏微管结构和诱导细胞凋亡,证明了其作为微管靶向剂的功效。值得注意的是,某些衍生物的细胞毒性很小,IC50 值在纳摩尔范围内,突出了它们作为抗癌药物进行临床开发的潜力 (Thomas F. Greene et al., 2016).

合成医药中间体

1-(二苯甲基)-3-苯基-3-氮杂环丁醇作为各种医药中间体的合成前体。通过一系列反应,包括取代、叠氮化反应和还原,合成了有价值的药物化学中间体。这些中间体对于开发药物和了解它们在分子水平上的机制至关重要,展示了氮杂环丁醇在药物化学中的多功能性 (Cui‐Feng Yang, 2009).

微结构形成

在材料科学领域,氮杂环丁醇衍生物因其形成独特微结构的能力而受到研究。例如,对二苯丙氨酸类似物的研究表明,改变脂肪链长度可以导致自组装成具有在能量存储、生物传感和药物递送中潜在应用的独特微结构。这突出了该化合物超越药理学的作用,延伸到材料工程和纳米技术 (Michal Pellach et al., 2016).

作用机制

Target of Action

Related compounds such as modafinil and Diphenhydramine have been shown to interact with the central nervous system (CNS) and histamine receptors, respectively. These targets play crucial roles in wakefulness promotion and antihistaminic activity.

Mode of Action

For instance, Diphenhydramine competes with histamine for H1 receptor sites, preventing responses mediated by histamine alone .

Biochemical Pathways

Related compounds like clotrimazole have been shown to target the biosynthesis of ergosterol, inhibiting fungal growth .

Pharmacokinetics

Related compounds such as modafinil are primarily metabolized in the liver and excreted in urine . These properties significantly impact the bioavailability of the compound.

Result of Action

Related compounds like diphenhydramine have been shown to have antihistaminic and antimuscarinic activities with significant sedative effects .

Action Environment

It is known that environmental factors such as uv irradiation can significantly affect the transformation and environmental risks of certain compounds .

属性

IUPAC Name |

1-benzhydryl-3-phenylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYWZZWPRDEWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439395 | |

| Record name | 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Diphenylmethyl)-3-phenyl-3-azetidinol | |

CAS RN |

40320-62-5 | |

| Record name | 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

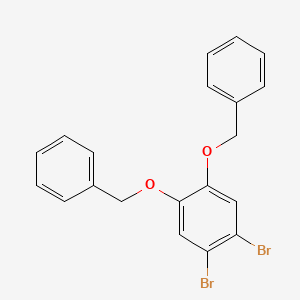

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)

![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)

![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)